N-(4'-hydroxybiphenyl-4-yl)-2,5-dimethylthiophene-3-sulfonamide
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Overview
Description
N-(4’-hydroxybiphenyl-4-yl)-2,5-dimethylthiophene-3-sulfonamide is a complex organic compound that features a biphenyl group, a thiophene ring, and a sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4’-hydroxybiphenyl-4-yl)-2,5-dimethylthiophene-3-sulfonamide typically involves multiple steps, starting with the preparation of the biphenyl and thiophene intermediates. The biphenyl intermediate can be synthesized through a Suzuki-Miyaura coupling reaction, while the thiophene intermediate can be prepared via a Friedel-Crafts acylation reaction. The final step involves the sulfonation of the thiophene ring followed by the coupling of the biphenyl intermediate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
N-(4’-hydroxybiphenyl-4-yl)-2,5-dimethylthiophene-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the biphenyl ring can be oxidized to form a quinone derivative.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
N-(4’-hydroxybiphenyl-4-yl)-2,5-dimethylthiophene-3-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of N-(4’-hydroxybiphenyl-4-yl)-2,5-dimethylthiophene-3-sulfonamide involves its interaction with specific molecular targets. The hydroxyl group on the biphenyl ring can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4’-hydroxybiphenyl-4-yl)ethynylphenylbenzene
- 4’-hydroxybiphenyl-4-yl-4-(allyloxy)benzoyloxy
- N-hydroxy-4-aminobiphenyl
Uniqueness
N-(4’-hydroxybiphenyl-4-yl)-2,5-dimethylthiophene-3-sulfonamide is unique due to the combination of its biphenyl, thiophene, and sulfonamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H17NO3S2 |
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Molecular Weight |
359.5 g/mol |
IUPAC Name |
N-[4-(4-hydroxyphenyl)phenyl]-2,5-dimethylthiophene-3-sulfonamide |
InChI |
InChI=1S/C18H17NO3S2/c1-12-11-18(13(2)23-12)24(21,22)19-16-7-3-14(4-8-16)15-5-9-17(20)10-6-15/h3-11,19-20H,1-2H3 |
InChI Key |
OEXVAIBJNQRDIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C)S(=O)(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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